Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester

Description

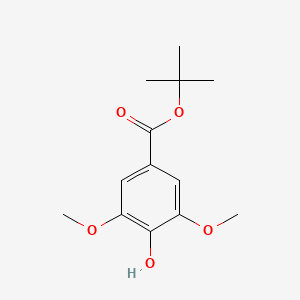

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester (tert-butyl ester) is a substituted benzoic acid derivative characterized by:

- Core structure: A benzoic acid backbone with hydroxyl (-OH) at position 4, methoxy (-OCH₃) groups at positions 3 and 5.

- Ester group: A bulky 1,1-dimethylethyl (tert-butyl) group esterified at the carboxylic acid position.

- Molecular formula: C₁₂H₁₆O₅ (inferred from analogous structures in and ).

This compound’s rigid aromatic structure and electron-donating substituents (hydroxyl and methoxy) make it suitable for applications in preservatives, pharmaceuticals, and catalysis .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7,14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUAUMJSVWNUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732692 | |

| Record name | tert-Butyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866082-47-5 | |

| Record name | tert-Butyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid derivatives are significant in various biological applications due to their diverse pharmacological properties. One such compound, Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester , also known as Syringic acid , has garnered attention for its potential bioactive properties. This article reviews its biological activity, supported by case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16O5

- Molecular Weight : 240.25 g/mol

- CAS Registry Number : 1421-49-4

Antioxidant Activity

Research indicates that syringic acid exhibits significant antioxidant properties. A study demonstrated that syringic acid showed considerable DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) . The antioxidant mechanism is attributed to the presence of hydroxyl groups that can donate electrons.

| Compound | IC50 (mg/mL) |

|---|---|

| Syringic Acid | 0.79 |

| Ascorbic Acid | 0.44 |

| BHA | 0.37 |

Antimicrobial Activity

Syringic acid has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In animal models, administration of syringic acid resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Studies

-

Antioxidant Efficacy in Plant Extracts

A study on the phytochemical composition of extracts from Acanthosicyos horridus revealed that syringic acid contributed significantly to the overall antioxidant capacity of the extract. The study utilized DPPH and FRAP assays to quantify the antioxidant activity . -

Antimicrobial Properties

An investigation into the antimicrobial properties of syringic acid derivatives found that they inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the potential application of these compounds in food preservation and pharmaceuticals .

The biological activities of syringic acid are primarily attributed to its ability to scavenge free radicals and modulate inflammatory pathways. The presence of methoxy and hydroxyl groups enhances its electron-donating capacity, facilitating interactions with reactive oxygen species (ROS) .

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are extensively studied for their therapeutic potential. The compound has shown promise in several areas:

- Antioxidant Activity : Research indicates that benzoic acid derivatives possess antioxidant properties which can help mitigate oxidative stress in biological systems. This is particularly relevant in the development of nutraceuticals aimed at preventing chronic diseases.

- Antimicrobial Properties : Studies have demonstrated that benzoic acid derivatives exhibit antimicrobial activity against a range of pathogens. This property makes them suitable candidates for use in pharmaceuticals as preservatives or active ingredients in formulations targeting infections.

- Drug Delivery Systems : The ester form of benzoic acid can enhance the solubility and bioavailability of poorly soluble drugs. Research into drug delivery systems utilizing this compound is ongoing, focusing on improving therapeutic efficacy.

Agricultural Applications

In agriculture, benzoic acid derivatives are explored for their potential as:

- Herbicides : The compound's structural characteristics allow it to interact with plant metabolism, making it a candidate for developing selective herbicides that target specific weed species without harming crops.

- Plant Growth Regulators : Some studies suggest that benzoic acid derivatives may act as growth regulators, influencing plant development and yield.

Food Preservation

Benzoic acid is widely recognized for its role as a food preservative due to its ability to inhibit the growth of mold, yeast, and bacteria. The ester form may provide enhanced efficacy and stability:

- Preservative Efficacy : Research has shown that incorporating benzoic acid esters into food products can extend shelf life while maintaining safety and quality.

- Flavor Enhancer : The compound may also be utilized to enhance the flavor profiles of certain food products while providing preservation benefits.

Case Study 1: Antimicrobial Efficacy

A study published in Toxicological Sciences examined the antimicrobial properties of various substituted phenols, including benzoic acid derivatives. Results indicated significant antimicrobial activity against common foodborne pathogens, suggesting potential applications in food safety and preservation .

Case Study 2: Drug Formulation Development

In research focused on drug formulation, benzoic acid esters were incorporated into nanoparticle systems to improve the delivery of hydrophobic drugs. This approach demonstrated enhanced solubility and bioavailability in vitro, paving the way for further clinical applications .

Case Study 3: Agricultural Herbicide Development

A recent study explored the use of benzoic acid derivatives as herbicides in crop management systems. The findings indicated effective weed control with minimal impact on crop yield, supporting further development of these compounds as environmentally friendly herbicides .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The tert-butyl ester is compared to other benzoic acid esters with varying substituents and ester groups:

Key Observations :

- Substituent Effects : Methoxy groups at positions 3 and 5 (target compound) enhance electron-donating effects, stabilizing free radicals in antioxidant applications. In contrast, 3,5-di-tert-butyl substituents () provide stronger radical-scavenging but reduce solubility .

Antimicrobial Activity

- Target Compound : The tert-butyl ester’s hydrophobicity may enhance antimicrobial efficacy by disrupting microbial membranes (inferred from , where tert-butyl-containing compounds showed antibacterial/fungal activity).

- Methyl Ester () : Lower activity due to higher polarity but widely used as a preservative in cosmetics .

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid, 4-hydroxy-3,5-dimethoxy-, 1,1-dimethylethyl ester, and how can esterification efficiency be quantified?

- Methodological Answer : The tert-butyl ester can be synthesized via acid-catalyzed esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butanol or tert-butyl chloride. Reaction efficiency is monitored using HPLC (e.g., retention indices similar to methyl syringate analogs, as in and ) and quantified via NMR integration (e.g., tert-butyl proton signals at δ 1.2–1.4 ppm). Yield optimization requires anhydrous conditions and catalysts like sulfuric acid or DMAP .

Q. How can chromatographic techniques resolve this compound from structurally similar aromatic esters in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid). Retention times can be cross-referenced with analogs like methyl syringate ( ), which elutes at ~1.0–1.2 min under similar conditions (). For GC-MS, derivatize the hydroxyl group (e.g., silylation) to improve volatility and resolution .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include tert-butyl (δ 1.43 ppm, singlet), aromatic protons (δ 7.2–7.4 ppm for H-2 and H-6), and methoxy groups (δ 3.8–3.9 ppm).

- 13C NMR : Confirm tert-butyl ester carbonyl at ~165–170 ppm and aromatic carbons ().

- IR : Ester C=O stretch at ~1720 cm⁻¹ and hydroxyl O-H stretch (broad, ~3200 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of the tert-butyl ester under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic rings) or HPLC . Compare with methyl syringate ( ), which shows stability at neutral pH but rapid hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence regioselective reactions in derivatives of this compound?

- Methodological Answer : Use DFT calculations to model electron density and steric hindrance around the ester group. Experimentally, compare reaction rates of tert-butyl vs. methyl esters ( ) in nucleophilic acyl substitutions. For example, tert-butyl esters exhibit slower hydrolysis due to steric protection, enabling selective functionalization of hydroxyl/methoxy groups .

Q. What strategies resolve contradictions in mass spectral fragmentation patterns when structural isomers are present?

- Methodological Answer : Apply tandem MS/MS with collision-induced dissociation (CID) to differentiate isomers. For example, tert-butyl esters produce characteristic fragments at m/z 57 ([C(CH₃)₃]+), while methyl esters (e.g., ) show m/z 31 ([CH₃O]+). Cross-validate with high-resolution MS (HRMS) to confirm molecular formulae .

Q. How can researchers design bioactivity assays to evaluate the antimicrobial potential of this compound against multidrug-resistant pathogens?

- Methodological Answer : Use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Reference analogs like 4-hydroxy-3,5-dimethoxybenzoic acid derivatives, which show MIC values of 16–64 µg/mL (). Include cytotoxicity assays (e.g., MTT on mammalian cells) to establish selectivity indices .

Q. What computational approaches predict the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer : Use QSAR models and molecular dynamics simulations to estimate logP (logP ~2.5–3.0 for tert-butyl esters, higher than methyl analogs in ) and aqueous solubility. Validate with experimental shake-flask methods in octanol/water systems. Compare with syringic acid derivatives () to assess bioavailability .

Q. How can researchers address discrepancies in reported melting points due to polymorphism or impurities?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Purify via recrystallization (e.g., ethanol/water) and analyze by PXRD . Cross-reference with tert-butyl ester analogs (e.g., ) to establish expected melting ranges (e.g., 62–64°C for structurally similar compounds) .

Q. What catalytic systems enable selective demethylation of the methoxy groups while preserving the tert-butyl ester?

- Methodological Answer :

Use BCl₃ in dichloromethane at −78°C for selective demethylation, as demonstrated for syringate derivatives (). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry by 2D NMR (e.g., NOESY for spatial proximity of hydroxyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.